1',2',3',6'-Tetrahydro-[2,4']bipyridinyl
Description
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-4,6,11H,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRPDZRVHKIBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569450 | |
| Record name | 1',2',3',6'-Tetrahydro-2,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50461-51-3 | |
| Record name | 1',2',3',6'-Tetrahydro-2,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tetrahydro-bipyridine Isomers
Abstract
The tetrahydro-bipyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as a versatile ligand in coordination chemistry. The precise spatial arrangement of the two pyridine rings, dictated by both regio- and stereoisomerism, is critical to their function. This technical guide provides a comprehensive overview of the core synthetic pathways for accessing various tetrahydro-bipyridine isomers. We will delve into the mechanistic underpinnings of each strategy, from the classical reduction of bipyridine precursors to modern transition-metal-catalyzed and asymmetric methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthetic landscape of this important class of heterocycles.
Introduction: The Significance of Tetrahydro-bipyridine Isomers
Tetrahydro-bipyridines are partially saturated derivatives of bipyridines. The reduction of one of the aromatic pyridine rings introduces conformational flexibility and up to two stereocenters, dramatically expanding the chemical space accessible from a single bipyridine core. This structural diversity is paramount to their function. For instance, the naturally occurring alkaloid anabasine, a 2,3'-bipyridine derivative with a piperidine ring, is a potent agonist at nicotinic acetylcholine receptors (nAChRs).[1][2] Its isomers possess distinct pharmacological profiles, highlighting the critical importance of stereochemical control in their synthesis. Beyond pharmaceuticals, chiral bipyridine and their reduced analogues are indispensable ligands in asymmetric catalysis, capable of inducing high enantioselectivity in a multitude of chemical transformations.[3][4][5]
This guide will explore the primary strategies for synthesizing these valuable molecules, focusing on the logic behind the selection of reagents and reaction conditions to achieve control over isomerism.
Strategy I: Reduction of Pre-formed Bipyridine Scaffolds
The most direct approach to tetrahydro-bipyridines is the partial reduction of a stable bipyridine precursor. This two-stage strategy decouples the construction of the C-C bond between the pyridine rings from the reduction step, offering modularity and access to a wide array of precursors.
Synthesis of Bipyridine Precursors via Cross-Coupling Reactions
Modern synthetic chemistry offers a powerful toolkit of transition-metal-catalyzed cross-coupling reactions for the efficient construction of the C(sp²)-C(sp²) bond linking the two pyridine rings.[6][7] The choice of method is often dictated by the availability of starting materials, functional group tolerance, and desired regiochemistry.
-
Suzuki Coupling: This palladium-catalyzed reaction between a pyridylboronic acid (or ester) and a halopyridine is one of the most widely used methods due to the stability and low toxicity of the boronic acid reagents.[6][7] The use of air-stable palladium catalysts can even allow for high-yield synthesis without the need for an inert atmosphere.[6]
-
Negishi Coupling: The reaction of a pyridylzinc halide with a halopyridine, catalyzed by palladium or nickel, is highly effective and tolerates a wide range of functional groups.[8] Pyridylzinc reagents can be prepared from pyridyl halides or via transmetallation of pyridyllithium compounds.
-
Stille Coupling: This involves the coupling of a pyridylstannane with a halopyridine. While effective, the high toxicity of organotin compounds has limited its widespread application.[6][9]
-
Ullmann Coupling: The classic Ullmann reaction involves the copper-mediated homocoupling of halopyridines to form symmetrical bipyridines.[10][11] While traditional conditions required harsh temperatures (>200 °C), modern protocols using palladium co-catalysts or specialized ligands operate under milder conditions.[6][10][12]
Figure 1: Generalized catalytic cycle for cross-coupling synthesis of bipyridines.
This protocol is adapted from established methodologies for bipyridine synthesis.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-4-methylpyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is usually complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired bipyridine.
Catalytic Hydrogenation of Bipyridines
Once the bipyridine core is synthesized, catalytic hydrogenation is a common and effective method for the synthesis of the corresponding tetrahydro-bipyridine. The choice of catalyst, solvent, and pressure significantly influences the reaction's outcome, including which ring is reduced and the stereochemistry of the resulting product.[13][14]
-
Catalysts: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a widely used and effective catalyst for pyridine ring hydrogenation.[13] It often requires acidic conditions (e.g., glacial acetic acid or HCl) to protonate the pyridine nitrogen, facilitating reduction. Raney Nickel is another robust catalyst, particularly for large-scale reductions.[15] Other noble metal catalysts like rhodium on carbon (Rh/C) can also be employed, sometimes offering different selectivity under milder conditions.[13]
-
Selectivity: In unsymmetrical bipyridines, the regioselectivity of hydrogenation can be an issue. Generally, electron-rich pyridine rings are more readily reduced than electron-poor ones. Steric hindrance around the nitrogen atom can also direct the hydrogenation to the less hindered ring.
-
Stereoselectivity: Hydrogenation typically occurs via syn-addition of hydrogen from the surface of the heterogeneous catalyst. This leads to the formation of the cis-diastereomer as the major product.
Figure 2: General workflow for catalytic hydrogenation of bipyridines.
-
Catalyst Preparation: In a high-pressure hydrogenation vessel (Parr apparatus), place 2,3'-bipyridine (1.0 eq) and PtO₂ catalyst (0.05 eq).
-
Solvent Addition: Add a solvent such as ethanol or glacial acetic acid. Acetic acid can enhance the rate of reduction.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-70 bar).[13]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Isolation: If an acidic solvent was used, neutralize the filtrate with a base (e.g., NaOH solution) until alkaline. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts, concentrate, and purify the resulting crude anabasine by distillation or chromatography.
Strategy II: De Novo Construction of the Tetrahydropyridine Ring
An alternative to the reduction of pre-formed bipyridines is the direct construction of the tetrahydro-bipyridine core using cycloaddition or cascade reactions. These methods can offer high levels of stereochemical control and atom economy.
Diels-Alder [4+2] Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings with excellent stereocontrol.[16][17] In the context of tetrahydro-bipyridine synthesis, this can involve an electron-deficient azadiene reacting with an alkene or an electron-rich diene reacting with an imine derivative. Inverse-electron-demand Diels-Alder reactions are particularly useful, where an electron-deficient heterocycle like a pyridazine or 1,2,4-triazine acts as the diene component.[18]
Figure 3: Diels-Alder approach to tetrahydro-bipyridine synthesis.
C-H Activation and Cascade Reactions
Recent advances have enabled the synthesis of highly substituted 1,2,3,6-tetrahydropyridines through cascade reactions initiated by C-H activation.[19] For example, a rhodium(I)-catalyzed C-H activation/alkyne coupling followed by an in-situ electrocyclization can generate a dihydropyridine intermediate. This intermediate can then be selectively reduced in a one-pot procedure using an acid/borohydride system to yield the desired tetrahydropyridine with high diastereoselectivity.[19] This approach builds complexity rapidly from simple, readily available precursors.
Strategy III: Asymmetric Synthesis Pathways
Controlling the absolute stereochemistry is crucial for pharmaceutical applications. Asymmetric synthesis of tetrahydro-bipyridine isomers can be achieved by several methods.
-
Asymmetric Hydrogenation: Employing a chiral catalyst for the hydrogenation of a bipyridine precursor can induce enantioselectivity. This often involves homogeneous catalysts where a transition metal (like Ruthenium or Rhodium) is coordinated to a chiral diphosphine ligand (e.g., P-Phos).[5]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of a pyridine precursor can direct a subsequent reduction or alkylation step stereoselectively. The auxiliary is then cleaved to reveal the chiral tetrahydro-bipyridine. This strategy has been successfully used for the enantioselective synthesis of minor tobacco alkaloids like nornicotine and anabasine.[1]
-
Catalytic Asymmetric Ring-Opening: Chiral bipyridine ligands themselves can be used to catalyze reactions. For example, newly designed axially chiral bipyridine ligands have been successfully applied in copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with secondary amines, achieving high efficiency and stereoselectivity.[3]
Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Advantages | Disadvantages | Isomer Control |
| Reduction of Bipyridines | Modular; wide variety of precursors available via cross-coupling; scalable.[6][13] | Regioselectivity can be an issue in unsymmetrical cases; often produces racemic mixtures without chiral catalysts. | Diastereoselectivity often favors cis products in hydrogenation. Enantiocontrol requires chiral catalysts. |
| Diels-Alder Cycloaddition | High stereochemical control (endo/exo, facial selectivity); atom economical.[16][17] | Substrate synthesis can be complex; reaction scope may be limited. | Excellent control over relative stereochemistry based on reaction design. |
| C-H Activation Cascades | High efficiency and convergency; one-pot procedures.[19] | Catalyst sensitivity; may require specific substitution patterns. | High diastereoselectivity is often achievable.[19] |
| Asymmetric Synthesis | Direct access to enantiomerically pure compounds.[1][20] | Chiral catalysts/auxiliaries can be expensive; optimization is often required. | Excellent enantiomeric and diastereomeric control is the primary goal. |
Conclusion and Future Outlook
The synthesis of tetrahydro-bipyridine isomers is a mature yet continually evolving field. While the reduction of bipyridines prepared by robust cross-coupling reactions remains a workhorse strategy, modern methods involving C-H activation and asymmetric catalysis are enabling more efficient and selective access to complex, stereochemically-defined targets. The development of novel chiral ligands and catalysts for asymmetric hydrogenation and cycloaddition reactions will continue to push the boundaries of what is possible. As the demand for enantiopure scaffolds in drug discovery and materials science grows, the synthetic methodologies detailed in this guide will serve as a foundational platform for innovation.
References
-
Jeon, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link][6][7]
-
Kamal, A., et al. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
-
Making 2,2'-Bipyridine and its Ruthenium Complex. (2022). YouTube. [Link][15]
-
Hegedus, L. S. (2012). Synthesis of 2,2'-Bipyridines by Transition Metal-Catalyzed Alkyne/Nitrile [2 + 2 + 2] Cycloaddition Reactions. Heterocycles, 85(7), 1579-1602. [Link]
-
Chen, J., et al. (2024). Exploring Potential Coplanar Chiral Bipyridine Ligands for Asymmetric Catalysis. ChemRxiv. [Link][3]
-
Wang, D., et al. (2023). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 28(23), 7869. [Link][20]
-
Schmalz, H.-G., et al. (2011). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition, 50(23), 5435-5438. [Link][19]
-
Apps, M. G., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (90), e51740. [Link]
-
Kocovsky, P., et al. (2000). Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry, 65(1), 1-13. [Link][4]
-
Knochel, P., et al. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76-81. [Link]
-
Hoye, T. R., et al. (2022). Generation [via Tetradehydro-Diels-Alder (TDDA) Reactions] and Reactivity of 6-Fluorocyclohexa-1,2,4-triene Intermediates. Journal of the American Chemical Society, 144(4), 1730-1743. [Link]
-
Gonzalez-Cisneros, S. A., et al. (2024). Molecular Catalysis of CO2 Reduction with a Zn(II)–Bipyridine Complex. Molecules, 29(3), 675. [Link]
-
Crooks, P. A., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E683-E688. [Link][1]
-
Chan, A. S. C. (2002). Synthesis of Novel Chiral Dipyridylphosphine Ligands and their Ruthenium and Rhodium Complexes. PolyU Electronic Theses. [Link][5]
-
Constable, E. C. (2020). The preparation of 2,2′-bipyridine utilizing the Ullmann reaction. Dalton Transactions, 49(37), 12838-12857. [Link][11]
-
Stanovnik, B., et al. (1999). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 4(1), 1-12. [Link][18]
-
Christo, S. (2005). The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. Princeton University. [Link][16]
-
The Organic Chemistry Tutor. (2021). Diels Alder Reaction. YouTube. [Link][17]
-
Sahara, G., et al. (2016). Tuning the Photocatalytic CO2 Reduction through para-Substituents in Bipyridyl Rhenium Complexes. Inorganic Chemistry, 55(1), 42-51. [Link]
-
Helm, M. L. (2013). Electrocatalytic carbon dioxide reduction by bipyridine based complexes and their derivatives. eScholarship.org. [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1784-1789. [Link][13]
-
Fanta, P. E. (1964). The Ullmann Synthesis of Biaryls. Chemical Reviews, 64(6), 613-632. [Link][12]
-
Wang, D., et al. (2018). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Inorganic Chemistry, 57(17), 10896-10906. [Link]
-
Jeon, J. (2024). Synthesis of bipyridine (six examples). (a–c) Stille coupling. (d–f) Negishi coupling. ResearchGate. [Link][9]
-
Crooks, P. A., et al. (2005). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. ResearchGate. [Link]
-
Dr. Perygin. (2015). ch8 6 Catalytic Hydrogenation. YouTube. [Link][14]
-
Hartwig, J. F., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(1), 124-136. [Link]
-
Jørgensen, K. A., et al. (2011). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. The Journal of Organic Chemistry, 76(5), 1319-1327. [Link]
-
Slae, M., et al. (2021). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 86(22), 16013-16024. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. princeton.edu [princeton.edu]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Topic: In Vitro Binding Assays for 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl at Nicotinic Acetylcholine Receptors (nAChRs)
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to characterizing the binding properties of the novel compound 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl at various neuronal nicotinic acetylcholine receptor (nAChR) subtypes. Nicotinic receptors are a diverse family of ligand-gated ion channels that represent critical therapeutic targets for neurological disorders, pain, and addiction.[1][2] The development of subtype-selective ligands is a key challenge in the field, demanding robust and precise in vitro characterization methods.[1] This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental design choices to ensure the generation of reliable and reproducible data. We present detailed protocols for radioligand competition binding assays, data analysis, and interpretation, establishing a self-validating system for determining the binding affinity (Ki) and selectivity profile of this novel tetrahydropyridine derivative.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are pentameric transmembrane proteins that form a central ion channel.[3][4] They are members of the Cys-loop superfamily of ligand-gated ion channels and are essential for fast synaptic transmission in the central and peripheral nervous systems.[2][3] In mammals, 17 distinct nAChR subunits have been identified (nine α-subunits and three β-subunits are expressed in the brain), which co-assemble to form a wide variety of receptor subtypes with unique pharmacological and physiological profiles.[5][6] The most abundant neuronal subtypes include α4β2* and α7 nAChRs, which are implicated in cognitive function, nicotine addiction, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][5]
The agonist binding site is typically located at the interface between an α subunit and an adjacent subunit (e.g., β subunit in heteromers or another α subunit in homomers).[5][7] The specific combination of subunits determines the receptor's affinity for ligands, its ion conductance properties, and its rate of desensitization.[8] This subtype diversity presents a formidable challenge but also a significant opportunity for the rational design of subtype-selective drugs to maximize therapeutic efficacy while minimizing off-target effects.[2] The compound this compound is a structural analog of other tetrahydropyridines that have shown diverse biological activities.[9] Therefore, quantifying its binding affinity and selectivity across various nAChR subtypes is a critical first step in its pharmacological evaluation.
Caption: General structure of a heteromeric (α4β2)2β2 nAChR, highlighting binding sites.
Principle of Competitive Radioligand Binding Assays
To determine the binding affinity of an unlabeled test compound (the "competitor," in this case, this compound), a competitive inhibition assay is employed. This technique measures the ability of the test compound to displace a high-affinity radiolabeled ligand ("radioligand") from the receptor.
The core principle relies on the Law of Mass Action.[10] A fixed concentration of receptors and radioligand are incubated together with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for the same binding site as the radioligand, leading to a decrease in the amount of bound radioactivity.
From the resulting concentration-response curve, the IC50 value is determined. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used in the assay.[10] The Ki represents the equilibrium dissociation constant for the test compound, a true measure of its binding affinity.
Caption: Principle of competitive binding at nAChRs.
Experimental Design: A Self-Validating Approach
Trustworthy data is built on a foundation of well-characterized reagents and validated assay conditions. Before determining the Ki of a novel compound, it is imperative to first characterize the interaction of the radioligand with the receptor preparation. This is achieved through a saturation binding experiment.
Choice of Receptor Preparation and Radioligand
The choice of receptor source is critical for addressing specific scientific questions.
-
Recombinant Cell Lines: Stably transfected cell lines (e.g., HEK-293) expressing specific nAChR subunit combinations (e.g., human α4β2, α7, α3β4) are ideal for determining subtype selectivity.[11][12]
-
Native Tissue Preparations: Homogenates from specific brain regions (e.g., rat cerebral cortex for α4β2* or hippocampus for α7) provide a more physiologically relevant context but represent a heterogeneous receptor population.[13]
The choice of radioligand depends on the target subtype.
-
[3H]Epibatidine: A high-affinity agonist that labels several heteromeric nAChRs, including α4β2* and α3β4*.[11][13]
-
[125I]α-Bungarotoxin: A potent antagonist used to label homomeric α7 nAChRs and muscle-type receptors.[15]
For this protocol, we will focus on using recombinant cell lines to determine the subtype selectivity of this compound. We will use [3H]Epibatidine as the radioligand for α4β2 and α3β4 subtypes.
Detailed Protocol: Radioligand Competition Assay
This workflow outlines the entire process, from preparing the biological materials to final data analysis.
Caption: Workflow for nAChR competitive radioligand binding assay.
Required Materials
-
Receptor Source: Frozen cell pellets from HEK-293 cells stably expressing the nAChR subtype of interest (e.g., α4β2).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
-
Radioligand: [3H]Epibatidine (specific activity ~50-80 Ci/mmol).
-
Non-specific Agent: A high concentration of a known nAChR ligand, such as Nicotine (1 mM), to define non-specific binding.[11]
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors.[16]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: 96-well plates, cell harvester, glass fiber filters (GF/B or GF/C), scintillation vials, liquid scintillation counter, refrigerated centrifuge.
Step-by-Step Methodology
Part A: Membrane Preparation Causality: This step isolates the cell membranes containing the transmembrane nAChRs from other cellular components, reducing background noise and concentrating the target.
-
Thaw the cell pellet on ice. Resuspend in 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize using a Polytron or similar device on ice.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the membranes.[16]
-
Discard the supernatant. Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation. This wash step removes residual cytoplasmic proteins.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration using a standard method like the BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Part B: Competitive Binding Assay Causality: This core experiment generates the data needed to determine the IC50 of the test compound. The setup ensures that total binding, non-specific binding, and the effect of the competitor are measured under identical conditions.
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would span from 10-11 M to 10-5 M.
-
Set up the assay in a 96-well plate. For each concentration of the test compound, prepare triplicate wells. The final assay volume will be 250 µL.
-
To each well, add the components in the following order:
-
150 µL of diluted membrane preparation (typically 20-50 µg protein/well).
-
50 µL of Assay Buffer (for Total Binding), the appropriate dilution of the test compound, or 1 mM Nicotine (for Non-Specific Binding).
-
50 µL of [3H]Epibatidine in Assay Buffer. The final concentration should be at or below its Kd value (e.g., ~0.2 nM) to ensure assay sensitivity.
-
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[16]
-
Terminate the assay by rapid vacuum filtration through a 96-well cell harvester onto glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding to the filter).[11]
-
Wash the filters rapidly 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis and Interpretation
Causality: Raw data (counts per minute) must be converted into meaningful pharmacological parameters (IC50 and Ki). This process involves subtracting background, normalizing the data, and fitting it to a mathematical model.
-
Calculate Specific Binding: For each data point, subtract the average non-specific binding (NSB) counts from the total binding counts.
-
Specific Binding = Total Binding - Mean NSB
-
-
Normalize Data: Express the specific binding at each concentration of the test compound as a percentage of the maximum specific binding (the wells with no competitor).
-
% Inhibition = 100 * (1 - (Specific Binding[Compound] / Specific Binding[No Compound]))
-
-
Determine IC50: Plot the % Inhibition against the log concentration of this compound. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50.[17]
-
Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation.[10] This step corrects for the presence of the radioligand.
-
Ki = IC50 / (1 + ([L] / Kd))
-
Where [L] is the concentration of the radioligand used.
-
Where Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
-
Presentation of Results
Quantitative data should be summarized for clear comparison. By performing this assay across multiple nAChR subtypes, a selectivity profile can be established.
Table 1: Hypothetical Binding Affinity Data for this compound
| nAChR Subtype | Radioligand (Concentration) | IC50 (nM) | Ki (nM) | Selectivity Ratio (vs. α4β2) |
| α4β2 | [3H]Epibatidine (0.2 nM) | 15.5 | 7.2 | 1 |
| α3β4 | [3H]Epibatidine (0.3 nM) | 250.8 | 115.6 | 16.1 |
| α7 | [125I]α-Bungarotoxin (1.0 nM) | >10,000 | >5,000 | >694 |
This is example data. Actual Kd values for the radioligand at each subtype must be experimentally determined.
Interpretation: Based on this hypothetical data, this compound demonstrates high affinity for the α4β2 subtype with 16-fold selectivity over the α3β4 subtype and very low affinity for the α7 subtype.
References
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. URL: [Link]
-
Nicotinic acetylcholine receptors (nACh). IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]
-
Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Publications. URL: [Link]
-
Nicotinic acetylcholine receptor. Wikipedia. URL: [Link]
-
Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. URL: [Link]
-
1,2,3,6-Tetrahydropyridine Synthesis. Organic Chemistry Portal. URL: [Link]
-
Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. SpringerLink. URL: [Link]
-
Development of Fluorescence Imaging Probes for Nicotinic Acetylcholine α4β2* Receptors. ACS Medicinal Chemistry Letters. URL: [Link]
-
Equation: Kinetics of competitive binding. GraphPad Prism 10 Curve Fitting Guide. URL: [Link]
-
(+-)-1,2,3,6-Tetrahydro-2,3'-bipyridine. PubChem. URL: [Link]
-
Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. URL: [Link]
-
The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. PMC. URL: [Link]
-
Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PMC. URL: [Link]
-
TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. URL: [Link]
-
α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL. PMC. URL: [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. URL: [Link]
-
Analyzing Kinetic Binding Data. NCBI Bookshelf. URL: [Link]
-
Online Fluorescence Enhancement Assay for the Acetylcholine Binding Protein with Parallel Mass Spectrometric Identification. Journal of Medicinal Chemistry. URL: [Link]
-
Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. URL: [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. URL: [Link]
-
Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. ResearchGate. URL: [Link]
-
A fluorophore attached to nicotinic acetylcholine receptor βM2 detects productive binding of agonist to the αδ site. PNAS. URL: [Link]
-
(PDF) Ligand Binding at the α4-α4 Agonist-Binding Site of the α4β2 nAChR Triggers Receptor Activation Through a Pre-Activated Conformational State. ResearchGate. URL: [Link]
-
Acetylcholine Receptor Antibody. Medscape. URL: [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. URL: [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. URL: [Link]
-
Nicotinic acetylcholine receptors. Scholarpedia. URL: [Link]
-
Molecular insights into the α6β4 nicotinic acetylcholine receptor function and ligand recognition. PMC. URL: [Link]
-
An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents. PubMed. URL: [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. URL: [Link]
-
Neuronal Nicotinic Acetylcholine Receptors. ACNP. URL: [Link]
-
Assay setup for competitive binding measurements. NanoTemper Technologies. URL: [Link]
-
Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. PMC. URL: [Link]
-
Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. ResearchGate. URL: [Link]
-
Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors. Frontiers in Pharmacology. URL: [Link]
-
Gating of nicotinic ACh receptors: latest insights into ligand binding and function. PMC. URL: [Link]
-
Doctor explains Acetylcholine Receptor Autoantibody blood test (AChR Ab) | Myesthenia Gravis. YouTube. URL: [Link]
-
How to determine the IC50 value with a competitive binding kinetic test?. ResearchGate. URL: [Link]
-
Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. URL: [Link]
-
Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 3. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.com]
- 10. studylib.net [studylib.net]
- 11. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors [frontiersin.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-methylation of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl
Introduction: The Significance of the N-Methyl Moiety in Heterocyclic Scaffolds
The introduction of a methyl group to a nitrogen atom within a heterocyclic scaffold, a process known as N-methylation, is a subtle yet powerful strategy in medicinal chemistry and drug development.[1] This seemingly minor modification can profoundly influence a molecule's physicochemical and pharmacological properties. The "magic methyl effect," a term coined to describe the often-dramatic improvements in a compound's potency and metabolic stability upon the addition of a methyl group, underscores the importance of this transformation.[1][2] Specifically, for saturated nitrogen heterocycles like the piperidine core of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl, N-methylation can enhance membrane permeability, modulate basicity (pKa), and improve oral bioavailability by masking a hydrogen bond donor.[3] These modifications are critical for optimizing the drug-like properties of new chemical entities.
This guide provides a comprehensive overview of the procedures for the N-methylation of this compound, a scaffold of interest in pharmaceutical research. We will delve into the mechanistic underpinnings of the most robust and widely adopted method, the Eschweiler-Clarke reaction, and present a detailed, field-proven protocol for its successful execution.
Method Selection: The Eschweiler-Clarke Reaction as a Self-Validating System
For the N-methylation of secondary amines such as the piperidine nitrogen in this compound, the Eschweiler-Clarke reaction stands out as a superior choice due to its efficiency, mild conditions, and, most importantly, its inherent mechanism that prevents over-methylation to form quaternary ammonium salts.[4][5][6] This self-validating feature is a cornerstone of its trustworthiness in synthetic campaigns. Alternative methods, such as direct alkylation with methyl iodide, often lead to the formation of undesired quaternary salts, complicating purification and reducing the yield of the target tertiary amine.[1][6]
The Eschweiler-Clarke reaction utilizes a mixture of formaldehyde and formic acid to achieve methylation.[5][7] The reaction proceeds through a reductive amination pathway where the secondary amine first reacts with formaldehyde to form an unstable iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the desired tertiary amine and releasing carbon dioxide in an irreversible step.[1][4][5]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the N-methylation of this compound via the Eschweiler-Clarke reaction.
Caption: Workflow for the N-methylation of this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the N-methylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.5 eq)
-
Formic acid (98-100%, 2.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add formaldehyde (2.5 eq) to the flask, followed by the slow addition of formic acid (2.5 eq). The addition of formic acid may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is > 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-methyl-1',2',3',6'-Tetrahydro-[2,4']bipyridinyl.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the N-methylation of a secondary amine using the Eschweiler-Clarke reaction.
| Parameter | Value/Range | Rationale/Justification |
| Equivalents of Formaldehyde | 2.0 - 3.0 | Ensures complete reaction with the secondary amine to form the iminium intermediate. |
| Equivalents of Formic Acid | 2.0 - 3.0 | Acts as the hydride source for the reduction of the iminium ion. |
| Reaction Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 2 - 6 hours | Dependent on the substrate; reaction progress should be monitored. |
| Expected Yield | 70 - 95% | The Eschweiler-Clarke reaction is generally a high-yielding transformation. |
Characterization of the N-methylated Product
The successful synthesis of N-methyl-1',2',3',6'-Tetrahydro-[2,4']bipyridinyl should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most telling evidence of successful N-methylation is the appearance of a new singlet in the aliphatic region (typically around 2.2-2.8 ppm) corresponding to the N-methyl protons. The integration of this peak should correspond to three protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A new signal in the aliphatic region (typically 40-50 ppm) will be observed for the N-methyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the N-methylated product (the mass of the starting material + 14.01565 g/mol ).
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretch (if visible in the starting material) around 3300-3500 cm⁻¹ can also indicate a successful reaction.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient heating, insufficient reaction time, or impure reagents. | Ensure the reaction is maintained at the appropriate reflux temperature. Extend the reaction time and monitor by TLC/LC-MS. Use freshly opened or purified reagents. |
| Low Yield | Inefficient extraction during workup, or loss of product during purification. | Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. Optimize the chromatography conditions to minimize product loss. |
| Formation of Side Products | Potential for side reactions if the starting material contains other reactive functional groups. | Protect sensitive functional groups prior to N-methylation. The Eschweiler-Clarke reaction is generally very selective for secondary amines. |
| Difficulty with Purification | The product may be very polar. | A more polar eluent system for column chromatography may be required. Consider using a reverse-phase chromatography system if the compound is highly polar. |
Conclusion
The N-methylation of this compound is a critical transformation for modulating its pharmacological properties. The Eschweiler-Clarke reaction offers a reliable, high-yielding, and self-validating method to achieve this. By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can confidently and efficiently synthesize the desired N-methylated product, paving the way for further investigation in drug discovery and development programs.
References
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
Dal-Cin, M. M., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6533. [Link]
-
Organic Chemistry. (2022, October 12). Eschweiler-Clarke reaction. YouTube. [Link]
-
Gao, C., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36207–36214. [Link]
-
Barluenga, J., et al. (2010). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. Nature Protocols, 5, 1283–1289. [Link]
-
Beller, M., et al. (2021). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Catalysts, 11(5), 621. [Link]
-
Bhatt, V., et al. (2014). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Journal of Young Pharmacists, 6(2), 1-8. [Link]
-
Lattes, A., et al. (1980). Synthesis of N-Methyl-1,2,3,4-tetrahydropyridine and W-18 Precursors. The Journal of Organic Chemistry, 45(8), 1336-1340. [Link]
-
Barluenga, J., et al. (2017). Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. Organic Letters, 19(21), 5848–5851. [Link]
-
Beeken, P., & Fowler, F. W. (1980). N-Methyl-1,2,3,4-tetrahydropyridine. The Journal of Organic Chemistry, 45(8), 1336–1340. [Link]
-
PubChem. (+-)-1,2,3,6-Tetrahydro-2,3'-bipyridine. [Link]
-
PubChem. 1-Methyl-1,2,3,6-tetrahydropyridine. [Link]
-
Bermejo, F., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]
-
Ghose, A. K., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry Letters, 25(23), 5528–5533. [Link]
-
MacMillan, D. W. C., et al. (2023). Late-Stage C(sp3)–H Methylation of Drug Molecules. Journal of the American Chemical Society, 145(4), 2466–2473. [Link]
-
Barlin, G. B., & Benbow, J. A. (1975). Kinetics of reactions in heterocycles. Part XIII. Substituted N-methylpyridinium and N-methylquinolinium salts with piperidine in water and in ethanol. Journal of the Chemical Society, Perkin Transactions 2, (12), 1267-1270. [Link]
-
Molander, G. A., et al. (2018). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ACS Catalysis, 8(7), 6244–6248. [Link]
-
Deng, W., & Lin, B.-L. (2021). N-methylation of amines using formic acid via simple inorganic base catalysis. Tetrahedron Letters, 77, 153093. [Link]
-
Rapoport, H., et al. (2000). Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction. The Journal of Organic Chemistry, 65(8), 2309–2318. [Link]
-
Brown, D. G., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8122-8131. [Link]
-
Ube, H., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Błaszczyk, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(21), 7309. [Link]
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Partial Reduction of 2,4'-Bipyridine
Welcome to the technical support guide for the partial reduction of 2,4'-bipyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively hydrogenating this asymmetric heterocyclic system. The inherent electronic differences between the two pyridine rings in 2,4'-bipyridine present unique challenges in achieving desired levels of reduction while maintaining high yield and selectivity. This guide provides expert-driven troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your experimental outcomes.
Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues that can arise regardless of the specific reduction methodology employed. A systematic approach is often the most effective way to diagnose and solve problems leading to low yields or undesired side products.[1]
General Troubleshooting Workflow for Low Yield
When encountering a low yield, it is crucial to systematically investigate potential causes rather than randomly altering parameters. The following workflow provides a logical progression for troubleshooting.
Caption: A systematic workflow for diagnosing low-yield reactions.
Frequently Asked Questions (General)
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yields in heterocyclic reductions often stem from a few key areas.[1]
-
Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time are critical. The aromaticity of pyridine rings demands specific conditions to achieve reduction without promoting side reactions.[2]
-
Reagent and Solvent Purity: Impurities in your 2,4'-bipyridine starting material can interfere with the reaction. More importantly, solvents must be scrupulously dried and degassed, as many reduction methods are highly sensitive to moisture and oxygen.[1][3]
-
Product Instability: Partially reduced bipyridines, particularly dihydropyridines, can be unstable and may re-oxidize back to the aromatic bipyridine upon exposure to air during workup.[4] They can also be sensitive to acidic or basic conditions.[3]
-
Inefficient Mixing: In heterogeneous reactions, such as catalytic hydrogenations, inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen, drastically slowing the reaction rate and lowering the yield.[1]
Q2: I'm observing multiple products in my crude reaction mixture. How can I improve selectivity for the desired partially reduced product?
A2: Achieving selectivity between the two rings of 2,4'-bipyridine and controlling the depth of reduction (dihydro- vs. tetrahydro- vs. piperidine) is the central challenge.
-
Exploit Electronic Asymmetry: The 4-substituted pyridine ring is generally more electron-deficient than the 2-substituted ring, making it more susceptible to nucleophilic attack (hydride reagents) and reduction under dissolving metal conditions. Your choice of methodology should leverage this.
-
Tune Your Reagents: Milder reducing agents are key. For instance, sodium borohydride (NaBH₄) is generally not strong enough to reduce the pyridine ring unless it is first activated to form a pyridinium salt.[5][6] This activation step can be used to enhance selectivity.
-
Control Stoichiometry: Carefully controlling the equivalents of the reducing agent is critical, especially in dissolving metal reductions, to prevent over-reduction to the fully saturated bipiperidine.
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetic product and minimizing side reactions or over-reduction.[7]
Q3: My partially reduced product seems to decompose or disappear during workup and purification. What's happening?
A3: This is a classic problem with di- and tetrahydropyridines.
-
Aerial Oxidation: The most likely cause is re-aromatization by air oxidation.[4] Workup procedures should be performed quickly, under an inert atmosphere (Nitrogen or Argon) if possible, and using degassed solvents.
-
Acid/Base Sensitivity: Your product may be unstable to the pH conditions of an aqueous workup. If your product is acid-sensitive, avoid strong acidic washes and be cautious during silica gel chromatography, which is inherently acidic.[3] Consider using deactivated (neutral) silica or alumina for purification.
-
Thermal Instability: Some reduced heterocycles are thermally labile. Avoid excessive heat during solvent removal on the rotary evaporator.[3]
Part 2: Method-Specific Troubleshooting
Section 2.1: Catalytic Hydrogenation (e.g., PtO₂, Rh/C, Pd/C)
Catalytic hydrogenation offers a clean method for reduction but can be difficult to stop at the partial reduction stage for heteroaromatics.[2]
Q4: My catalytic hydrogenation of 2,4'-bipyridine is very slow or stalls completely. Why?
A4: This is a common issue with pyridine substrates.
-
Catalyst Poisoning: Pyridine derivatives are notorious for acting as catalyst poisons. The nitrogen lone pair can strongly coordinate to the metal surface, inhibiting its catalytic activity. The 2,4'-bipyridine itself or the partially reduced product can cause this.
-
Insufficient Activation: The aromatic pyridine ring is resistant to hydrogenation. Often, acidic conditions (e.g., using glacial acetic acid as a solvent) are required to protonate the pyridine nitrogen, forming a pyridinium ion which is much more readily reduced.[2][8]
-
Inadequate Hydrogen Pressure: Full reduction of the pyridine ring often requires elevated temperatures and significant hydrogen pressures (e.g., 50-70 bar).[2] Attempting the reaction at atmospheric pressure may not be feasible without a highly active catalyst system.
Q5: How can I avoid complete reduction to 2,4'-bipiperidine and isolate a tetrahydropyridine intermediate?
A5: This is challenging but possible.
-
Choose a Milder Catalyst: Rhodium-based catalysts may offer better selectivity than more aggressive platinum or palladium catalysts under certain conditions.[9]
-
Optimize Conditions: Use lower hydrogen pressure and temperature. A reaction that proceeds to completion at 80 °C and 80 bar may yield partially hydrogenated material at 40 °C and 30 bar.[8]
-
Careful Monitoring: Monitor the reaction progress closely using techniques like TLC, GC-MS, or LC-MS. Quench the reaction as soon as the desired intermediate is the major product, before it is further reduced.[3]
Section 2.2: Dissolving Metal Reduction (Birch Reduction)
The Birch reduction is a powerful tool for the partial reduction of aromatic rings and is well-suited for electron-deficient systems like pyridines.[10][11][12]
Q6: My Birch reduction of 2,4'-bipyridine gives a very low yield of the desired dihydropyridine.
A6: Success with the Birch reduction hinges on meticulous technique.
-
Ammonia Quality: The liquid ammonia must be dry and of high purity. Any water contamination will quench the solvated electrons and consume the alkali metal, halting the reaction.
-
Metal Purity and Dispersion: The alkali metal (typically sodium or lithium) must be clean (cut to expose a fresh surface) and should dissolve to form the characteristic deep blue color of the solvated electrons.[10] Poor dissolution indicates impurities.
-
Proton Source: The choice and timing of the proton source (often an alcohol) is critical. For pyridines, the alcohol is necessary to protonate the radical anion intermediates.[10][12] Adding it too early or too late can affect the outcome.
-
Side Reactions: Dimerization of pyridine radical anions is a known side reaction that can reduce the yield of the desired monomeric product.[13]
Q7: The reduction is not selective, and I'm getting a mixture of products. How can I direct the reduction to the 4'-pyridine ring?
A7: The Birch reduction is inherently selective for electron-deficient rings.
-
Mechanism: The reaction proceeds via the addition of an electron to form a radical anion. For 2,4'-bipyridine, the LUMO is expected to be more localized on the more electron-poor 4'-ring, meaning it will accept the electron preferentially. Protonation then occurs, followed by a second electron addition and protonation to yield the 1,4-dihydro product.[10]
-
Controlling Over-reduction: The primary way to prevent reduction of the second ring is to limit the equivalents of the alkali metal and proton source. Use just over 2 equivalents of metal and alcohol per equivalent of 2,4'-bipyridine for a single-ring reduction.
-
Reductive Alkylation: A high-yielding alternative is to trap the anionic intermediate with an electrophile (like an alkyl halide) instead of a second proton. This "reductive alkylation" protocol can prevent re-aromatization and often gives cleaner products.[4][14]
Section 2.3: Hydride Reduction (e.g., NaBH₄)
Standard hydride reagents are generally ineffective on neutral pyridines but can be used on activated substrates.
Q8: I treated 2,4'-bipyridine with sodium borohydride (NaBH₄) and recovered only my starting material. Why didn't it work?
A8: Sodium borohydride is not a powerful enough hydride donor to reduce the electron-rich, aromatic pyridine ring.[5][6] It is primarily used for reducing aldehydes and ketones. To make the pyridine ring susceptible to hydride attack, it must be activated.
Q9: How can I activate the 2,4'-bipyridine to enable reduction with NaBH₄?
A9: Activation involves making the pyridine ring more electrophilic.
-
N-Alkylation/Acylation: The most common method is to form a pyridinium salt by reacting the bipyridine with an alkyl halide (e.g., methyl iodide) or an acyl chloride (e.g., benzoyl chloride). The resulting positive charge on the nitrogen atom activates the ring towards nucleophilic attack by a hydride from NaBH₄.
-
Selective Activation: The nitrogen on the 2-substituted ring is more sterically hindered. Therefore, N-alkylation or N-acylation is likely to occur preferentially at the more accessible 4'-position nitrogen, providing a powerful method for achieving regioselective reduction of that ring. This is a key strategy for improving yield and selectivity in the partial reduction of 2,4'-bipyridine.
Part 3: Comparative Analysis & Experimental Protocol
Table 1: Comparison of Reduction Methodologies for 2,4'-Bipyridine
| Feature | Catalytic Hydrogenation | Birch Reduction | Hydride Reduction (Activated) |
| Typical Reagents | H₂, PtO₂/Rh-C/Pd-C[2] | Na or Li, liq. NH₃, EtOH[10] | NaBH₄, after N-alkylation[5][9] |
| Selectivity | Low; difficult to stop partial reduction. Often leads to full saturation.[8] | High; inherently selective for the more electron-deficient 4'-ring.[4] | Potentially high; reduction occurs on the activated (e.g., N-alkylated) ring. |
| Product | Tetrahydropyridines, Piperidines | 1,4-Dihydropyridines[4][10] | 1,2,3,6-Tetrahydropyridines[9] |
| Common Issues | Catalyst poisoning, over-reduction, harsh conditions (high P/T).[2] | Requires cryogenic temps, moisture-sensitive, potential side reactions.[12][13] | Requires extra activation step, product may be a salt. |
| Yield Potential | Variable; can be high for full reduction but often low for partial. | Good to excellent for reductive alkylation protocols.[4] | Good, depending on activation efficiency. |
Detailed Experimental Protocol: Reductive Alkylation of 2,4'-Bipyridine via Birch Conditions
This protocol is adapted from methodologies described for the reductive alkylation of electron-deficient pyridines and represents a robust method for achieving a stable, partially reduced product.[4]
Objective: To selectively reduce and alkylate the 4'-pyridine ring of 2,4'-bipyridine.
Reaction Scheme: 2,4'-Bipyridine + 2.2 eq Na + 1.1 eq Electrophile (e.g., 1-chloro-3-iodopropane) in liq. NH₃/THF → Partially reduced and cyclized product.
Materials:
-
2,4'-Bipyridine
-
Sodium metal, clean pieces
-
Anhydrous Tetrahydrofuran (THF)
-
Liquid Ammonia (condensed from a cylinder)
-
Electrophile (e.g., 1-chloro-3-iodopropane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for workup (e.g., Ethyl Acetate) and anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for nitrogen, and a septum. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Ammonia Condensation: Cool the flask to -78 °C in a dry ice/acetone bath. Condense approximately 50 mL of ammonia gas into the flask for a 1 mmol scale reaction.
-
Substrate Addition: In a separate flask, dissolve 2,4'-bipyridine (1 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the liquid ammonia at -78 °C.
-
Formation of Solvated Electrons: Carefully add small, freshly cut pieces of sodium metal (2.2 mmol, 2.2 eq) to the stirred solution. The solution should turn a deep, persistent blue, indicating the formation of solvated electrons. Allow the mixture to stir for 30 minutes.
-
Electrophile Quench: Add the electrophile (1.1 mmol, 1.1 eq) dropwise via syringe. The deep blue color should dissipate rapidly. Stir for an additional 10 minutes.
-
Reaction Quench: Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until the solution becomes colorless.
-
Workup: Allow the ammonia to evaporate by removing the cold bath. Add water and ethyl acetate to the remaining residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Capspain, C. R., & Campos, K. R. (2021). Asymmetric Partial Reductions of Pyridines. The Journal of Organic Chemistry, 86(2), 1189–1195.
- Khaskin, E., et al. (2016). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. Journal of the American Chemical Society, 138(34), 10794–10797.
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
Donohue, A. C., & Procter, D. J. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 2(16), 2459–2462. Available from: [Link]
- Hosoya, H., et al. (2019). 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. Organic Letters, 21(24), 9812–9817.
-
NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from [Link]
- Pang, H., et al. (2021). Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study. Inorganic Chemistry, 60(23), 18037–18047.
-
Organic Reactions. (1942). The Birch Reduction of Aromatic Compounds. Available from: [Link]
-
Bodwell, G. J., et al. (2007). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. The Journal of Organic Chemistry, 72(16), 6185–6191. Available from: [Link]
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3469.
-
Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]
- Collin, J. P., & Sauvage, J. P. (1989). Selective Electrocatalytic Reduction of CO2 on Electroprepared [Ru(L)(CO)2]n Polymeric Film: L = 2,2′-Bipyridine Derivatives.
- Kashiwagi, K., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(30), 13615–13624.
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]
- Chen, D., et al. (2010). Hydrogenation Reactions Catalyzed by HN(CH2CH2PR2)2- Ligated Copper Complexes. Inorganic Chemistry, 49(17), 7680–7688.
- Baran Lab. (2018). The Birch Reduction.
- Lee, Y., & Lee, D. (2024).
- Kumar, A., et al. (2021). Direct Detection of Key Intermediates during the Product Release in Rhenium Bipyridine-Catalyzed CO2 Reduction Reaction.
- Li, C., & Xiao, J. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.
- Fischer, S., et al. (2021). Reduction of 2,2′-Bipyridine by Quasi-Linear 3d-Metal(I) Silylamides—A Structural and Spectroscopic Study. Molecules, 26(18), 5609.
- Musacchio, P. A., & MacMillan, D. W. C. (2018). Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. Journal of the American Chemical Society, 140(36), 11222–11231.
- Reddit. (2022). How does B2(OH)4 reduces nitrogen group? r/OrganicChemistry.
- Yoon, N. M., & Cha, J. S. (1987). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. The Journal of Organic Chemistry, 52(24), 5475–5477.
- ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines.
- Lee, Y., & Lee, D. (2024).
- Wang, Y., et al. (2024). Boosting Electrocatalytic Nitrate Reduction through Enhanced Mass Transfer in Cu-Bipyridine 2D Covalent Organic Framework Films.
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
- Reddit. (2016). Common ways to lose product and reduce yield? r/chemistry.
- Johnson, M. R., & Rickborn, B. (1970). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry, 35(4), 1041–1045.
-
Lee, Y., & Lee, D. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. Available from: [Link]
- Gonzalez, M. I., et al. (2024). Molecular Catalysis of CO2 Reduction with a Zn(II)–Bipyridine Complex.
- Gardner, B. M., et al. (2015). Double Reduction of 4,4'-Bipyridine and Reductive Coupling of Pyridine by Two Thorium(III) Single-Electron Transfers.
- Wieczorek, E., et al. (2024). Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thalesnano.com [thalesnano.com]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Birch reduction - Wikipedia [en.wikipedia.org]
- 13. baranlab.org [baranlab.org]
- 14. Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing recrystallization solvents for 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl purification
Safety & Handling Directive (Critical)
WARNING: Structural Analogy to Neurotoxins The target compound, 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl , shares structural features with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its metabolites. While specific toxicity data may vary, you must treat this compound as a potential neurotoxin .
-
Engineering Controls: Handle only in a certified fume hood or glovebox.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Waste: Segregate all mother liquors as hazardous cytotoxic waste.
Solvent Selection Logic: The "Polarity Ladder"
The purification of this compound presents a unique challenge: it contains a lipophilic tetrahydropyridine ring (susceptible to oiling out) and a polar pyridine ring (basic nitrogen).
The Core Challenge: Oiling Out
This compound often exists as a low-melting solid or viscous oil. "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound separates as a second liquid phase rather than a crystal. This happens because the Metastable Zone Width (MSZW) is narrow, and the compound has high conformational flexibility.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Role | Best For | Risk Factor |
| Ethanol / Heptane | 1:5 to 1:10 | Standard | General purity enhancement. | Moderate risk of oiling out if cooled too fast. |
| Toluene / Hexane | 1:3 | High Purity | Removing polar impurities and oligomers. | Toluene is hard to remove (high bp). |
| Isopropanol (IPA) | Pure | Single-Solvent | Large scale (process safety). | Yield may be lower due to high solubility. |
| Ethyl Acetate / Pentane | 1:4 | Low Temp | Crystallizing low-melting solids (requires -20°C). | Pentane is highly flammable. |
Decision Framework: Optimization Workflow
Do not blindly pick a solvent. Use this logic flow to determine the correct path based on your crude material's physical state.
Figure 1: Decision tree for selecting the purification pathway. Note that converting oils to salts (HCl, Oxalate) is often the only way to achieve high purity for this class of compounds.
Troubleshooting Guide & FAQs
Issue 1: The "Oiling Out" Phenomenon
Symptom: You cool the hot solution, and instead of white crystals, you see oily droplets forming on the flask walls or a milky emulsion.
-
Root Cause: The solution entered the "labile" zone (spontaneous nucleation) too quickly, or the temperature is above the melting point of the solvated compound.
-
Corrective Protocol:
-
Re-heat the mixture until the oil redissolves (clear solution).
-
Seed it: Add a tiny crystal of pure product (or scratch the glass) at a temperature just below the saturation point.
-
Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.
-
Reduce Anti-solvent: If using EtOH/Heptane, add slightly more Ethanol. Too much non-polar solvent forces the hydrophobic oil out before it can organize into a lattice.
-
Issue 2: Color Retention (Yellow/Brown)
Symptom: Crystals are off-white or yellow.
-
Root Cause: Oxidation of the tetrahydropyridine double bond or trace polymerization.
-
Corrective Protocol:
-
Perform the recrystallization under an Ar/N2 atmosphere .
-
Add Activated Charcoal (1-2 wt%) to the hot solution, stir for 5 mins, and filter hot through Celite.
-
Additive: Add a trace of BHT (butylated hydroxytoluene) to the solvent if the compound is highly oxidation-prone.
-
Issue 3: Low Yield
Symptom: Mother liquor still contains significant product.
-
Root Cause: The compound is too soluble in the "good" solvent (e.g., Ethanol).
-
Corrective Protocol:
-
Cool the flask to -20°C (freezer) after reaching room temperature.
-
Second Crop: Evaporate the mother liquor to 50% volume and repeat the cooling process. Note: The second crop is usually less pure.[1]
-
Advanced Protocol: Salt Formation Strategy
If the free base refuses to crystallize (persistent oil), you must synthesize a salt. The Dihydrochloride (2HCl) or Oxalate salts are standard for bipyridinyls.
Protocol:
-
Dissolve 1.0 g of crude oil in 5 mL Ethyl Acetate .
-
Cool to 0°C in an ice bath.
-
Slowly add 2.2 equivalents of HCl in Dioxane (4M) or Oxalic acid (dissolved in minimal MeOH).
-
A precipitate should form immediately.
-
Recrystallization of Salt:
Mechanism of Action: Why These Solvents?
The choice of solvent is governed by the Hansen Solubility Parameters (HSP) .
-
Dispersion Forces (δD): The tetrahydropyridine ring requires solvents with moderate dispersion forces (Toluene).
-
Hydrogen Bonding (δH): The basic nitrogen (pyridine) and the secondary amine (tetrahydropyridine) are H-bond acceptors/donors. Alcohols (EtOH, IPA) stabilize these groups, preventing aggregation (oiling).
-
Dielectric Constant: High dielectric solvents (MeOH) are needed for the salts, while medium dielectric solvents (EtOAc) favor the free base.
Figure 2: Mechanistic comparison between successful crystallization and oiling out (Liquid-Liquid Phase Separation).
References
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for general solvent selection logic).
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. Link (Authoritative source on Oiling Out/LLPS mechanisms).
-
PubChem. (2024). 1,2,3,6-Tetrahydro-2,3'-bipyridine (Anatabine) Physical Properties. National Library of Medicine. Link (Used as a structural analog proxy for physical state prediction).
-
Sigma-Aldrich. (2024). Product Specification: 1,2,3,6-Tetrahydropyridine. Link (Reference for tetrahydropyridine moiety stability and handling).
Sources
Resolving regioisomer contamination in 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl synthesis
Initiating Data Collection
I'm now diving into comprehensive Google searches to gather authoritative data on synthesizing 1',2',3',6'-tetrahydro-[2,4']bipyridinyl. I'm focusing on common methods, regioisomeric impurities, and resolution/control strategies, so I can start analyzing and synthesizing the most effective approach to answer the user's question.
Analyzing Synthesis Methods
I am now analyzing the initial search results, looking for key challenges in synthesizing the target molecule and the mechanistic reasons for regioisomer formation. My focus is on understanding the challenges and common problems in this specific synthesis, including mechanistic considerations, so I can start structuring a technical support guide in a logical question-and-answer format.
Structuring the Technical Guide
I'm now structuring the technical support guide in a question-and-answer format, focusing on common problems first and then moving toward troubleshooting. Each question targets a specific issue, with answers explaining the underlying chemical principles, drawing from my data and search results. The answers will include step-by-step protocols, including purification techniques and optimizations, to solve each problem.
Validation & Comparative
Comparative Guide: Validating Purity of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl
Executive Summary
The validation of 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl (hereafter referred to as THBP ) presents a unique analytical challenge in drug development. As a structural analog to neurotoxic precursors (similar to the MPTP/MPP+ conversion pathway) and a critical intermediate in ligand synthesis, its purity profile must be absolute.
While HPLC-UV is the workhorse of QC labs, this guide argues that GC-MS (Gas Chromatography-Mass Spectrometry) provides superior specificity for identifying isomeric impurities and dehydrogenation byproducts, provided that thermal degradation is managed. This document details a self-validating GC-MS protocol, compares it against HPLC and NMR alternatives, and provides the mechanistic insights necessary for high-integrity data generation.
Part 1: The Analytical Landscape (Comparative Analysis)
The primary challenge in analyzing THBP is the tetrahydropyridine ring . It is susceptible to:
-
Oxidation (Aromatization): Converting to the fully aromatic 2,4'-bipyridine.
-
Thermal Dehydrogenation: Occurring within hot GC injection ports, leading to false-positive impurity results.
-
Peak Tailing: Caused by the interaction of the secondary amine with active silanol sites.
Method Performance Matrix
The following table contrasts GC-MS against the most common alternatives.
| Feature | GC-MS (Recommended) | HPLC-UV | 1H-NMR |
| Specificity | High (Mass spectral fingerprinting distinguishes isomers). | Medium (Relies on retention time; co-elution risk). | High (Structural certainty). |
| Sensitivity (LOD) | Excellent (< 1 ppm). Critical for trace analysis. | Good (Dependent on chromophore extinction coefficients). | Poor (> 0.1% usually required). |
| Thermal Stability | Risk (Requires optimized inlet temps to prevent degradation). | Excellent (Ambient temperature analysis). | Excellent . |
| Throughput | High (15-20 min run times). | Medium (20-40 min with wash steps). | Low (Manual interpretation). |
| Unknown ID | Superior (NIST library matching for degradation products). | Poor (Requires fraction collection or LC-MS). | Medium (Complex mixtures are hard to resolve). |
Decision Pathway: Why GC-MS?
While HPLC is safer for thermally labile compounds, GC-MS is selected here because the impurity profile of THBP often includes structural isomers (e.g., 2,3'-bipyridinyl derivatives) that have identical UV spectra but distinct mass fragmentation patterns.
Part 2: Experimental Protocol
Instrumentation & Conditions
This protocol utilizes a "Cold Inlet" approach to mitigate the thermal dehydrogenation of the tetrahydropyridine ring.
-
System: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: Rtx-5Amine or DB-5MS UI (30m x 0.25mm x 0.25µm). Note: Amine-specific columns reduce tailing without derivatization.
-
Inlet: PTV (Programmed Temperature Vaporization) or Cool On-Column.
-
Initial Temp: 60°C (0.1 min).
-
Ramp: 600°C/min to 250°C.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
60°C (hold 1 min).
-
15°C/min to 300°C.
-
Hold 5 min.
-
Sample Preparation (The "Self-Validating" Step)
To prove the system isn't creating impurities (artifacts), we use a derivatization check.
Protocol A: Direct Injection (Screening)
-
Dissolve 1 mg THBP in 1 mL Dichloromethane (DCM).
-
Inject 1 µL (Split 20:1).
Protocol B: TFA-Derivatization (Validation) Why? Trifluoroacetic anhydride (TFAA) protects the secondary amine, improving volatility and preventing thermal oxidation.
-
Dissolve 1 mg THBP in 0.5 mL Ethyl Acetate.
-
Add 50 µL TFAA and 50 µL Triethylamine.
-
Incubate at 60°C for 30 mins.
-
Evaporate to dryness under N2; reconstitute in DCM.
Validation Logic: If the impurity profile in Protocol A matches Protocol B (after accounting for the TFA group), the thermal degradation in the injector is negligible. If Protocol A shows higher aromatic bipyridine content, the injector is degrading your sample.
Workflow Visualization
Figure 1: The "Self-Validating" workflow ensures that observed impurities are intrinsic to the sample and not artifacts of the thermal analysis method.
Part 3: Data Interpretation & Validation
Mass Spectral Analysis
Identification relies on fragmentation patterns. The analyst must look for specific ions:
-
Molecular Ion (M+): 160 m/z (for underivatized THBP).
-
Base Peak: Often m/z 118 (Loss of tetrahydropyridine ring fragments via Retro-Diels-Alder).
-
Aromatization Indicator: Presence of M+ 156 m/z indicates the fully aromatic 2,4'-bipyridine (impurity or degradation artifact).
Method Validation Parameters (ICH Q2(R1) Alignment)
To confirm the method is fit for purpose, the following criteria must be met:
| Parameter | Acceptance Criteria | Experimental Note |
| Linearity | R² > 0.995 | Range: 0.5 µg/mL to 100 µg/mL. |
| Precision | RSD < 2.0% (n=6) | Use an internal standard (e.g., Diphenylamine). |
| LOD/LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Critical for detecting mutagenic impurities. |
| Recovery | 90% - 110% | Spike sample with known amount of pure standard. |
Fragmentation Pathway Diagram
Understanding how the molecule breaks apart confirms that the peak is indeed THBP and not a co-eluting isobaric interference.
Figure 2: Simplified MS fragmentation pathway. Note that m/z 156 suggests dehydrogenation, which acts as a quality control marker for the GC inlet temperature.
Part 4: Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Interaction between the secondary amine (N-H) and active silanols in the column.
-
Solution: Switch to a base-deactivated liner and use an amine-specific column (e.g., Rtx-5Amine). Alternatively, use the TFA-derivatization protocol described in Section 2.2.
Issue: Carryover
-
Cause: Bipyridines are "sticky" on metal surfaces.
-
Solution: Implement a solvent blank (Methanol) injection between samples.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
Restek Corporation. (2024). Analysis of Amines and Basic Compounds by GC. Restek Technical Guides. [Link]
A Comparative Analysis of Neurotoxic Potential: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) vs. 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl
A Guide for Researchers in Neurodegenerative Disease
In the landscape of neurotoxicology and the study of Parkinson's disease (PD), the compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) stands as a pivotal tool, providing a robust model for inducing parkinsonism in various animal species. Its discovery and subsequent elucidation of its mechanism of action have profoundly advanced our understanding of the selective vulnerability of dopaminergic neurons in the substantia nigra. This guide provides an in-depth comparison of the neurotoxic potential of MPTP with a structurally related compound, 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl.
While MPTP is a well-characterized neurotoxin, direct experimental data on the neurotoxicity of this compound is notably scarce in publicly available literature. Therefore, this guide will leverage the extensive knowledge of MPTP's structure-activity relationships to provide a scientifically grounded, albeit inferential, analysis of the potential neurotoxic properties of this compound. This comparative approach aims to equip researchers with a framework for evaluating the potential risks and neurobiological effects of this and similar bipyridinyl compounds.
The Benchmark Neurotoxin: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
MPTP is a potent and selective dopaminergic neurotoxin that reliably produces a syndrome in primates, including humans, that closely resembles idiopathic Parkinson's disease.[1] Its neurotoxic properties were tragically discovered in the early 1980s when a group of intravenous drug users developed severe parkinsonism after self-administering a synthetic opioid contaminated with MPTP. This unfortunate incident, however, opened a new avenue for PD research by providing a means to model the disease in laboratory animals.[2][3]
Mechanism of MPTP Neurotoxicity
The neurotoxicity of MPTP is not inherent to the parent compound but is a result of its metabolic activation within the brain. This multi-step process is a critical determinant of its selective toxicity towards dopaminergic neurons.
-
Blood-Brain Barrier Penetration: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier.
-
Conversion to MPP+: Once in the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily located in glial cells, to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[4]
-
Selective Uptake by Dopaminergic Neurons: MPP+ is then selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).[4] This selective uptake is a key factor in the targeted neurotoxicity of MPTP.
-
Mitochondrial Impairment: Inside the dopaminergic neuron, MPP+ accumulates in the mitochondria, where it potently inhibits Complex I of the electron transport chain.[4] This inhibition leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of the neuron.
Caption: Mechanism of MPTP-induced dopaminergic neurotoxicity.
Structure-Activity Relationship of MPTP Analogs
Extensive research into MPTP analogs has revealed key structural features that are critical for its neurotoxicity. These findings provide a valuable framework for predicting the potential neurotoxicity of other tetrahydropyridine derivatives.
-
The N-methyl group: This group is important for the interaction with MAO-B.
-
The tetrahydropyridine ring: The degree of saturation and the position of the double bond influence the rate of oxidation by MAO-B.
-
The 4-phenyl group: Substitutions on this ring can significantly alter both the affinity for MAO-B and the uptake by DAT.
This compound: A Structural and Mechanistic Inference
This compound is a bipyridinyl compound that shares structural similarities with MPTP. It is also a minor tobacco alkaloid, related to compounds like anabasine and anatabine.[5][6] Due to the lack of direct experimental data on its neurotoxicity, we will analyze its structure in the context of the known mechanisms of MPTP toxicity.
Structural Comparison with MPTP
| Feature | MPTP | This compound |
| Core Structure | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | This compound |
| N1-substituent | Methyl group | Hydrogen |
| C4-substituent | Phenyl group | Pyridinyl group |
| Molecular Weight | 173.25 g/mol | 160.22 g/mol |
Predicted Neurotoxic Potential: An Inferential Analysis
Based on the structural comparison and the well-established principles of MPTP neurotoxicity, we can make the following inferences regarding the potential neurotoxic profile of this compound:
-
Metabolism by MAO-B: The presence of the tetrahydropyridine ring suggests that this compound could be a substrate for MAO-B. However, the absence of an N-methyl group, which is present in MPTP, may significantly reduce its affinity for and the rate of oxidation by MAO-B. Structure-activity relationship studies of MPTP analogs have shown that the N-substituent plays a crucial role in MAO-B metabolism.
-
Formation of a Pyridinium Metabolite: If oxidized by MAO-B, this compound would likely form a positively charged bipyridinium ion. The neurotoxicity of this potential metabolite would depend on its ability to be recognized and transported by DAT.
-
Uptake by the Dopamine Transporter (DAT): The 4-pyridinyl substituent in place of MPTP's 4-phenyl group is a critical difference. The affinity of MPP+ for DAT is a key determinant of its selective toxicity. It is plausible that a bipyridinium metabolite would have a different affinity for DAT compared to MPP+. Molecular modeling and in vitro transporter assays would be necessary to determine if this potential metabolite is a substrate for DAT.
-
Inhibition of Mitochondrial Complex I: Should the bipyridinium metabolite be transported into dopaminergic neurons, its ability to inhibit mitochondrial Complex I would be the final determinant of its neurotoxic potential. The electronic and steric properties of the bipyridinyl ring system would influence its interaction with the enzyme.
Caption: Inferred neurotoxic pathway for this compound.
Comparative Summary and Future Directions
| Parameter | MPTP (Established) | This compound (Inferred) |
| Neurotoxicity | Potent and selective dopaminergic neurotoxin | Unknown, likely significantly lower than MPTP |
| MAO-B Metabolism | Efficiently metabolized to MPP+ | Potentially metabolized, but likely at a much lower rate due to the absence of an N-methyl group. |
| DAT Uptake of Metabolite | High affinity | Unknown, the bipyridinyl structure may alter affinity for DAT. |
| Mitochondrial Complex I Inhibition | Potent inhibitor | Unknown, the bipyridinyl structure may have different inhibitory activity. |
Future Research: To definitively assess the neurotoxic potential of this compound, a series of experimental studies are required. These should include:
-
In vitro metabolism studies: Using purified MAO-B or liver/brain microsomes to determine if the compound is a substrate and to identify any metabolites.
-
In vitro transporter assays: To assess the affinity of the parent compound and any identified metabolites for the dopamine transporter.
-
In vitro cytotoxicity assays: Using dopaminergic cell lines (e.g., SH-SY5Y) to evaluate the compound's effect on cell viability and mitochondrial function.
-
In vivo studies: In rodent models to assess for any behavioral, neurochemical, or histological evidence of dopaminergic neurotoxicity following systemic administration.
Experimental Protocols
In Vitro MAO-B Metabolism Assay
Objective: To determine if this compound is a substrate for MAO-B.
Materials:
-
Recombinant human MAO-B
-
This compound
-
MPTP (positive control)
-
Phosphate buffer
-
Amplex Red MAO Assay Kit (or similar fluorescence-based assay)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, MAO-B, and the Amplex Red reagent.
-
Add varying concentrations of this compound or MPTP to the wells of a 96-well plate.
-
Initiate the reaction by adding the MAO-B reaction mixture to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at regular time intervals.
-
Calculate the rate of reaction for each concentration and determine the kinetic parameters (Km and Vmax).
In Vitro Dopamine Transporter (DAT) Uptake Assay
Objective: To assess the ability of this compound and its potential metabolites to inhibit dopamine uptake via DAT.
Materials:
-
HEK293 cells stably expressing human DAT (or similar cell line)
-
[³H]Dopamine
-
This compound and its potential pyridinium metabolite
-
GBR 12909 (selective DAT inhibitor, positive control)
-
Cell culture medium
-
Scintillation counter
Procedure:
-
Plate the DAT-expressing cells in a 24-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of this compound, its potential metabolite, or GBR 12909.
-
Add [³H]Dopamine to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of [³H]Dopamine taken up using a scintillation counter.
-
Calculate the IC50 value for each compound to determine its potency in inhibiting dopamine uptake.
References
- Almeida, L., et al. (2010). Quantitative structure-activity relationship (QSAR) modeling.
- Benfenati, E., et al. (2022). Prediction Of The Neurotoxic Potential Of Chemicals Based On Modelling Of Molecular Initiating Events Upstream Of The Adverse Outcome Pathways Of (Developmental) Neurotoxicity. International Journal of Molecular Sciences, 23(6), 3053.
- Bhatti, B. S., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Toxicology and Applied Pharmacology, 215(1), 88-96.
- Chaprov, K. D., et al. (2021). Comparative Analysis of MPTP Neurotoxicity in Mice with a Constitutive Knockout of the α-Synuclein Gene. Molekuliarnaia biologiia, 55(1), 152–163.
- Ciolino, L. A., et al. (1999). The effect of anatabine on the release of arachidonic acid and the production of prostaglandins in A549 cells.
- Gadaleta, D., et al. (2022). Prediction Of The Neurotoxic Potential Of Chemicals Based On Modelling Of Molecular Initiating Events Upstream Of The Adverse Outcome Pathways Of (Developmental) Neurotoxicity. International Journal of Molecular Sciences, 23(6), 3053.
- Harris, A. C., et al. (2015). Effects of nicotine and minor tobacco alkaloids on intracranial-self-stimulation in rats. Drug and Alcohol Dependence, 153, 139-146.
- Jacob P 3rd, Yu L, Shulgin AT, Benowitz NL. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health, 89(5), 731-736.
- Jackson-Lewis, V., & Przedborski, S. (2007). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates.
- Kremer, F. S., et al. (2023). In silico screening of anti-Parkinsonian multi-target drugs from natural compounds. Journal of Biomolecular Structure and Dynamics, 1-16.
- Langston, J. W. (2017). The MPTP story. Journal of Parkinson's Disease, 7(s1), S11-S19.
- Przedborski, S., & Jackson-Lewis, V. (1998). The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease. Annals of the New York Academy of Sciences, 844, 189-198.
- Raghava, G. P. S., & Saha, S. (2017). NTxPred: a server for predicting neurotoxins.
- Rocha, S., et al. (2019). In silico prediction of chemical neurotoxicity using machine learning. SAR and QSAR in Environmental Research, 30(10), 755-770.
- Schmeltz, I., et al. (2014). Anatabine, a member of the Solanaceae family of alkaloids, has anti-inflammatory activity in vitro and in vivo.
- Singh, S., et al. (2022). Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. Archives of Toxicology, 96(11), 2951-2969.
- Swain, Y. N., et al. (2022). Development of novel monoamine oxidase B (MAO-B) inhibitors by combined application of docking-based alignment, 3D-QSAR, ADMET prediction, molecular dynamics simulation, and MM_GBSA binding free energy. Journal of Biomolecular Structure & Dynamics, 41(10), 4667-4680.
- Verma, R., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9486.
-
Wikipedia contributors. (2023, December 12). Anabasine. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]
-
Wikipedia contributors. (2023, October 27). Anatabine. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]
-
Wikipedia contributors. (2024, January 29). Nicotine. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]
- Zhang, Y., et al. (2022). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 27(15), 4786.
- Zhu, J., et al. (2012). How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation. Biophysical Journal, 102(3), 603-611.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 261474, (+-)-1,2,3,6-Tetrahydro-2,3'-bipyridine. Retrieved February 12, 2026 from [Link].
- Bhurtel, S., et al. (2019). Mechanistic comparison between MPTP and rotenone neurotoxicity in mice. Neurotoxicology, 71, 113-121.
- Liu, X., et al. (2023). A Novel Small Molecule Enhances Stable Dopamine Delivery to the Brain in Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(9), 8089.
- Malinska, D., et al. (2021). Reorganization of Mitochondrial Function and Architecture in Response to Plant-Derived Alkaloids: Anatabine, Anabasine, and Nicotine, Investigated in SH-SY5Y Cells and in a Cellular Model of Parkinson's Disease. Cells, 10(10), 2733.
-
National Center for Biotechnology Information (NCBI). (n.d.). Plant Alkaloids Toxicity. In StatPearls. Retrieved February 12, 2026, from [Link]
- Pan, Y., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(13), 10839.
- Patalas-Krawczyk, P., et al. (2021). Effects of plant alkaloids on mitochondrial bioenergetic parameters. Mitochondrion, 59, 135-147.
-
ResearchGate. (n.d.). Figure 1: Structures of tobacco alkaloids (Benowitz et al., 2009). Retrieved February 12, 2026 from [Link]
- Tieu, K. (2011). A guide to MPTP-induced animal models of Parkinson's disease. Cold Spring Harbor Perspectives in Medicine, 1(1), a009316.
- Unzeta, M., et al. (2007). Monoamine oxidase B inhibitors. Current Pharmaceutical Design, 13(20), 2055-2067.
- Wiemerslage, L., & Schultz, B. J. (2016). Nicotine Addiction: Neurobiology and Mechanism. Journal of Addiction Research & Therapy, 7(2), 1000278.
- Xing, L., et al. (2020). Systems biology reveals anatabine to be an NRF2 activator. Frontiers in Pharmacology, 11, 598691.
-
Drexel University. (2024). Characterizing Novel Allosteric Modulators for Human Dopamine Transporter. Drexel Research Discovery. Retrieved February 12, 2026 from [Link].
-
Frontiers. (n.d.). Molecular docking and biochemical validation of (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters. Retrieved February 12, 2026 from [Link].
-
YouTube. (2018, September 2). Lecture 25 Quantitative Struture Activity Relationship(QSAR). Retrieved February 12, 2026 from [Link].
Sources
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. Nicotine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic comparison between MPTP and rotenone neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Differentiating 2,3'- and 2,4'-Bipyridinyl Isomers via IR Spectroscopy
The following guide details the differentiation of 2,3'-bipyridinyl and 2,4'-bipyridinyl isomers using Infrared (IR) Spectroscopy. This document is structured for researchers and quality control scientists requiring a robust, self-validating protocol.
Executive Summary & Strategic Rationale
In medicinal chemistry and ligand synthesis, distinguishing between bipyridine isomers is critical due to their distinct coordination geometries and pharmacological profiles. While NMR is the gold standard for structural elucidation, FT-IR spectroscopy offers a rapid, cost-effective, and solid-state method for differentiating isomers based on aromatic substitution patterns.
The core differentiation strategy relies on the C-H out-of-plane (oop) bending vibrations in the fingerprint region (650–900 cm⁻¹). These bands are highly sensitive to the position of substituents on the pyridine ring, allowing for a deterministic identification of the 3-substituted ring (in 2,3'-bipyridine) versus the 4-substituted ring (in 2,4'-bipyridine).
Theoretical Basis: The Substitution Pattern Logic
Both isomers share a common 2-substituted pyridine ring (Ring A) but differ in the substitution pattern of the second ring (Ring B).
-
2,3'-Bipyridine: Ring A (2-sub) + Ring B (3-sub )
-
2,4'-Bipyridine: Ring A (2-sub) + Ring B (4-sub )
Therefore, the spectral challenge reduces to identifying the specific vibrational signatures of a 3-substituted versus a 4-substituted pyridine ring.
Diagnostic Vibrational Modes (Fingerprint Region)
| Vibrational Mode | 2-Substituted Pyridine (Common) | 3-Substituted Pyridine (Specific to 2,3') | 4-Substituted Pyridine (Specific to 2,4') |
| C-H Out-of-Plane (oop) Bending | 740 – 780 cm⁻¹ (Strong) | 690 – 730 cm⁻¹ (Strong)770 – 820 cm⁻¹ (Medium) | 790 – 850 cm⁻¹ (Strong)(Often ~800-820 cm⁻¹) |
| Ring Breathing | ~990 – 1000 cm⁻¹ | ~1020 – 1030 cm⁻¹ | ~990 – 1000 cm⁻¹ |
| C=C / C=N Stretching | 1580 – 1600 cm⁻¹ | 1570 – 1590 cm⁻¹ | 1590 – 1610 cm⁻¹ |
Key Insight: The presence of a strong band in the 790–850 cm⁻¹ region is the primary indicator for the 2,4'-isomer . Conversely, the presence of a strong band in the 690–730 cm⁻¹ region (often accompanied by a second band near 780-810 cm⁻¹) indicates the 2,3'-isomer .
Logic Flow & Decision Tree
The following diagram illustrates the step-by-step logic for assigning the isomer based on spectral data.
Figure 1: Decision tree for differentiating 2,3'- and 2,4'-bipyridine based on C-H out-of-plane bending vibrations.
Experimental Protocol
To ensure reproducibility and high-quality spectra, follow this standardized protocol.
Sample Preparation
-
Preferred Method: ATR (Attenuated Total Reflectance) [1]
-
Rationale: Requires minimal sample preparation, avoids moisture uptake (common in KBr), and provides excellent surface sensitivity.
-
Crystal: Diamond or ZnSe.
-
-
Alternative Method: KBr Pellet [2][3]
-
Rationale: Useful if sample quantity is extremely limited (<1 mg).
-
Ratio: 1-2 mg sample : 100 mg dry KBr. Grind to a fine powder to avoid scattering effects (Christiansen effect).
-
Instrument Parameters
| Parameter | Setting | Reason |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers functional groups and the critical fingerprint region. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve sharp aromatic bands without excessive noise. |
| Scans | 32 or 64 | Optimizes Signal-to-Noise (S/N) ratio. |
| Background | Air (ATR) or Pure KBr | Must be collected immediately prior to sample measurement. |
Data Processing
-
Baseline Correction: Apply automatic baseline correction to remove slope drift.
-
Normalization: Normalize the strongest C-H stretch (approx. 3050 cm⁻¹) or the ring breathing mode (~990 cm⁻¹) to 1.0 absorbance units for easier comparison.
-
Peak Picking: Use a threshold of 5% transmission (or 0.05 Abs) to identify significant peaks in the 600–900 cm⁻¹ region.
Detailed Comparative Analysis
Scenario A: The 2,4'-Bipyridine Spectrum
-
Visual Check: Look for a "doublet" of strong bands in the 700–850 cm⁻¹ region.
-
Band 1 (Common): ~740–760 cm⁻¹ (attributed to the 2-substituted ring).
-
Band 2 (Diagnostic): ~800–830 cm⁻¹ (attributed to the 4-substituted ring).
-
Absence: You should not see a strong band below 730 cm⁻¹.
Scenario B: The 2,3'-Bipyridine Spectrum
-
Visual Check: Look for a strong band at a lower frequency.[4]
-
Band 1 (Common): ~740–760 cm⁻¹ (attributed to the 2-substituted ring).
-
Band 2 (Diagnostic): ~690–710 cm⁻¹ (attributed to the 3-substituted ring).
-
Secondary Feature: A medium-intensity band may appear around 780–800 cm⁻¹, but the low-frequency band (690–710) is the primary differentiator.
Summary Table of Expected Wavenumbers
| Feature | 2,3'-Bipyridine | 2,4'-Bipyridine |
| Diagnostic Region 1 | 690 – 710 cm⁻¹ (Strong) | Absent / Weak |
| Diagnostic Region 2 | 770 – 810 cm⁻¹ (Medium) | 800 – 830 cm⁻¹ (Strong) |
| Common Reference | 740 – 760 cm⁻¹ (Strong) | 740 – 760 cm⁻¹ (Strong) |
Applications & Relevance
-
Ligand Design: 2,3'-bipyridine acts as a bridging ligand in coordination polymers due to its angular geometry, whereas 2,4'-bipyridine offers a linear extension. Misidentification leads to failed crystal engineering experiments.
-
Purity Check: In the synthesis of bipyridines via cross-coupling (e.g., Negishi or Stille coupling), isomer mixtures can form. IR provides a quick "Go/No-Go" check before investing time in HPLC or NMR purification.
References
- Bellamy, L. J.The Infra-red Spectra of Complex Molecules. Chapman and Hall, London.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Wiley. (Comprehensive guide on interpreting C-H oop bending modes).
- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
-
NIST Chemistry WebBook. 2,2'-Bipyridine IR Spectrum. National Institute of Standards and Technology. Link (Used as a baseline reference for the 2-substituted ring pattern).
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
1',2',3',6'-Tetrahydro-[2,4']bipyridinyl proper disposal procedures
Topic: 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Directive
Immediate Action Required: Treat this compound with the same rigorous containment protocols used for MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
While specific toxicological data for this isomer may be less ubiquitous than its phenyl-analog, the 1,2,3,6-tetrahydropyridine moiety is a structural alert for neurotoxicity. This functional group can be metabolized (via MAO-B) into pyridinium species that may cross the blood-brain barrier and damage dopaminergic neurons. As a Senior Application Scientist, I advise strictly adhering to the Precautionary Principle : assume high potency and neurotoxic potential until proven otherwise.
Do NOT dispose of this compound down the drain. Do NOT mix with general organic solvent waste.
Chemical Risk Profile & Waste Characterization
To ensure a self-validating safety system, you must understand the why behind the disposal method. This compound is a nitrogen-containing heterocycle.
| Parameter | Specification | Operational Implication |
| Chemical Class | Tetrahydropyridine / Bipyridinyl | Potential MAO-B substrate; neurotoxic structural alert. |
| Physical State | Solid (typically) or Viscous Oil | Particulate containment (HEPA) is critical during transfer. |
| Waste Stream | RCRA Hazardous Waste | Likely D001 (Ignitable) if in solvent, or characteristic toxic waste. |
| Destruction Method | High-Temperature Incineration | Chemical oxidation is used for surface decon, but incineration is required for bulk disposal. |
The Segregation Logic (Waste Stream Architecture)
Effective disposal begins at the bench. Mixing this compound with incompatible streams creates "mystery waste" that is expensive and dangerous to manage.
-
Segregation Rule: Isolate from oxidizers. While we use oxidizers to degrade trace amounts on surfaces, mixing bulk quantities in a waste drum can be exothermic and uncontrolled.
-
PH Sensitivity: Pyridine derivatives are basic. Avoid mixing with strong acid waste streams to prevent heat generation or spattering, unless part of a controlled neutralization protocol.
Disposal Decision Matrix
Figure 1: Decision logic for segregating and packaging tetrahydropyridine waste streams to ensure RCRA compliance and personnel safety.
Detailed Disposal Protocol
This protocol uses a "Zero-Exposure" methodology. The goal is to ensure that once the waste is sealed, it never needs to be reopened by downstream waste handlers.
Phase A: Solid Waste (Pure Compound)
-
Primary Containment: Transfer the solid waste into a wide-mouth, high-density polyethylene (HDPE) jar or a heavy-duty amber glass jar.
-
Why: HDPE is resistant to basic nitrogen compounds and prevents breakage.
-
-
Solvation (Optional but Recommended): If the facility permits, dissolve the solid in a minimal amount of compatible solvent (e.g., Ethanol or DMSO) before disposal.
-
Expert Insight: Liquids are often easier for incinerators to inject than solids, but check your local EHS rules. If kept solid, proceed to step 3.
-
-
Secondary Containment: Place the primary jar into a clear, 4-mil thick zip-seal bag.
-
Labeling: Affix a hazardous waste tag to the outer bag.
-
Must Read: "Contains this compound. Potential Neurotoxin. Incinerate Only."
-
Phase B: Liquid Waste (Reaction Mixtures)
-
Segregation: Do not pour into the general "Organic Solvents" carboy. Use a dedicated satellite accumulation container (e.g., a 4L amber bottle).
-
Compatibility: Ensure the solvent matrix is compatible with incineration (low halogen content is preferred to reduce cost, but safety is paramount).
-
Headspace: Leave 10% headspace in the container to allow for thermal expansion during storage/transport.
Phase C: Surface Decontamination (The "Kill Step")
Because of the structural similarity to MPTP, standard soap and water is insufficient for benchtop cleaning. You must chemically degrade the tetrahydropyridine ring.
-
The Solution: 1% Potassium Permanganate (
) in 3N Sulfuric Acid ( ) [1]. -
The Mechanism: This strong oxidative mixture attacks the double bond in the tetrahydropyridine ring, cleaving it and destroying the pharmacophore responsible for neurotoxicity.
Step-by-Step Decon:
-
Apply the purple permanganate solution to the contaminated surface/glassware.
-
Allow contact time of 15 minutes .
-
Neutralize the permanganate with Sodium Bisulfite (turns the solution colorless).
-
Absorb the liquid with vermiculite or paper towels.
-
Disposal: Dispose of the absorbent materials as Hazardous Solid Waste (Heavy Metal - Manganese), not regular trash.
Emergency Contingencies
In the event of a spill, the priority is preventing aerosolization (inhalation risk).
| Scenario | Immediate Response | Disposal Action |
| Powder Spill | Do NOT sweep. Cover with wet paper towels to suppress dust. | Scoop wet towels into a bag. Treat area with KMnO4 solution. |
| Liquid Spill | Cover with absorbent pads. | Place pads in double-bagged waste. Decontaminate surface. |
| Skin Contact | Wash with soap and water for 15 min. | Bag contaminated clothing as hazardous waste. Do not take home. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Working with Chemicals).
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. (40 CFR Part 261 - Identification and Listing of Hazardous Waste).
-
PubChem. (2024). Compound Summary: 1,2,3,6-Tetrahydro-4,4'-bipyridine (Structural Analog Data). National Library of Medicine.
-
Centers for Disease Control and Prevention (CDC). (2009). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 5th Edition - Appendix F: Agent Summary Statements (MPTP handling).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
